molecular formula C15H14Cl2N2O2 B1437410 N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide CAS No. 75004-52-3

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide

Cat. No.: B1437410
CAS No.: 75004-52-3
M. Wt: 325.2 g/mol
InChI Key: GJAJQLYOIXFTJK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group and a dichlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide typically involves the reaction of 3-aminophenylamine with 2-(2,4-dichlorophenoxy)propanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-acetamide: Similar structure but with an acetamide backbone.

    N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJQLYOIXFTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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